molecular formula C28H26N2O4 B2460378 ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114647-87-8

ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2460378
CAS No.: 1114647-87-8
M. Wt: 454.526
InChI Key: GYERIEPAHPZGJP-UHFFFAOYSA-N
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Description

ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and an ethylphenylamino substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline-6-carboxylic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms an amide intermediate, which is then esterified using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or ketone groups

    Reduction: Alcohol derivatives of the original compound

    Substitution: Various substituted quinoline esters

Scientific Research Applications

ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical cellular pathways, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-ethylphenyl)amino]-2-oxoacetate
  • 2-Phenylquinoline-6-carboxylic acid
  • Ethyl 2-phenylquinoline-6-carboxylate

Uniqueness

ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline core and the ethyl ester group allows for versatile applications in various fields, distinguishing it from similar compounds .

Properties

IUPAC Name

ethyl 4-[2-(2-ethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-3-19-10-8-9-13-23(19)30-27(31)18-34-26-17-25(20-11-6-5-7-12-20)29-24-15-14-21(16-22(24)26)28(32)33-4-2/h5-17H,3-4,18H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYERIEPAHPZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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